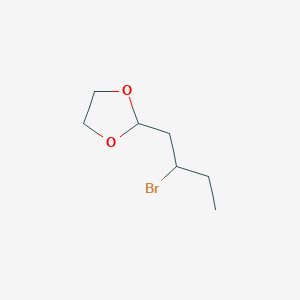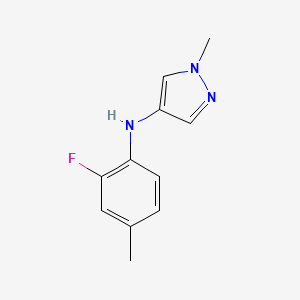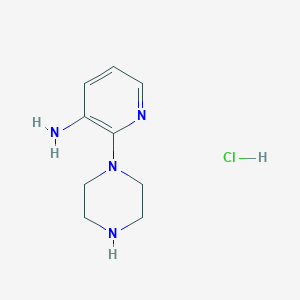
2-(2-Bromobutyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromobutyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes, which are cyclic acetals. This compound features a bromobutyl group attached to a 1,3-dioxolane ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobutyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 2-bromobutane under specific conditions. One common method is to use a strong base such as sodium hydride (NaH) to deprotonate the 1,3-dioxolane, followed by the addition of 2-bromobutane. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The reaction mixture is typically purified through distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobutyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like THF or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-(2-Bromobutyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and mechanistic studies.
Biology: The compound can be used to modify biomolecules or as a building block in the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Bromobutyl)-1,3-dioxolane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The dioxolane ring can stabilize intermediates and transition states, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Bromobutane: A simple alkyl bromide that undergoes similar substitution and elimination reactions.
1,3-Dioxolane: The parent compound without the bromobutyl group, used as a solvent and reagent in organic synthesis.
2-Bromo-2-methylpropane: Another alkyl bromide with different steric and electronic properties.
Uniqueness
2-(2-Bromobutyl)-1,3-dioxolane is unique due to the presence of both the bromobutyl group and the dioxolane ring. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis. The dioxolane ring can act as a protecting group for diols, while the bromobutyl group can participate in various substitution and elimination reactions, providing a wide range of synthetic possibilities.
Properties
Molecular Formula |
C7H13BrO2 |
|---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-(2-bromobutyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H13BrO2/c1-2-6(8)5-7-9-3-4-10-7/h6-7H,2-5H2,1H3 |
InChI Key |
ILBCDQMHFCANEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1OCCO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Oxaspiro[3.5]nonan-8-ylhydrazine](/img/structure/B13222063.png)

![Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13222072.png)

![N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13222087.png)
![3-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid](/img/structure/B13222088.png)
![5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13222097.png)
![Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13222100.png)
![4,4-Dimethyl-5,6-dihydro-4h-cyclopenta[d]thiazole-2-carboxylic acid](/img/structure/B13222109.png)
![2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole](/img/structure/B13222117.png)

![(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13222129.png)

